molecular formula C11H12ClN3S B4700540 4-(5-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol

4-(5-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B4700540
M. Wt: 253.75 g/mol
InChI Key: JEKKOEIWUNNCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol, also known as CMET, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it an important tool for researchers in the fields of chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

4-(5-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has been found to have a wide range of scientific research applications. One of the most significant applications of 4-(5-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol is in the field of drug discovery. It has been shown to exhibit antifungal, antibacterial, and antitumor activity, making it a potential candidate for the development of new drugs. 4-(5-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 4-(5-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has been found to exhibit antioxidant and anti-inflammatory properties, making it a useful tool for studying the role of oxidative stress and inflammation in various disease states.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(5-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in melanin synthesis. This inhibition may be responsible for the compound's antifungal and antibacterial activity. 4-(5-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may be responsible for the compound's potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
4-(5-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has been found to exhibit various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may be responsible for its potential therapeutic effects in various disease states. 4-(5-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has also been found to exhibit hepatoprotective activity, protecting the liver from damage caused by various toxins. Additionally, 4-(5-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has been found to exhibit analgesic and antipyretic activity, making it a potential candidate for the development of new painkillers.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(5-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol in laboratory experiments is its wide range of potential applications. The compound has been found to exhibit various biochemical and physiological effects, making it a useful tool for researchers in many different fields. Additionally, the synthesis of 4-(5-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol is relatively simple and can be carried out using commercially available reagents. However, one limitation of using 4-(5-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol in laboratory experiments is its potential toxicity. The compound has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research involving 4-(5-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol. One area of interest is the development of new drugs based on the compound's antifungal, antibacterial, and antitumor activity. Another area of interest is the further investigation of the compound's potential use in the treatment of neurodegenerative diseases. Additionally, the compound's antioxidant and anti-inflammatory properties may be useful in the development of new therapies for various diseases characterized by oxidative stress and inflammation. Further studies are also needed to investigate the potential toxicity of 4-(5-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol and its effects on different cell lines and organisms.

properties

IUPAC Name

4-(5-chloro-2-methylphenyl)-3-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3S/c1-3-10-13-14-11(16)15(10)9-6-8(12)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKKOEIWUNNCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1C2=C(C=CC(=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-(5-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
4-(5-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-(5-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-(5-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.